molecular formula C7H10N2O B3010581 2-methyl-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one CAS No. 1043920-64-4

2-methyl-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one

Cat. No.: B3010581
CAS No.: 1043920-64-4
M. Wt: 138.17
InChI Key: SZJOVSKMLWQCDT-UHFFFAOYSA-N
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Description

2-methyl-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one (CAS 1043920-64-4) is a high-purity chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . This cyclopenta-fused pyrazol-3-one derivative is a specialist heterocyclic building block of interest in medicinal chemistry and drug discovery research. While specific biological data for this compound is limited in the public domain, its core structure is part of a class of pyrazole derivatives that are extensively investigated for their diverse biological properties. Scientific literature indicates that pyrazol-3-one scaffolds are explored for various applications, including serving as key precursors for the synthesis of novel compounds with potential antioxidant and antimicrobial activities . Researchers value this compound for constructing more complex molecular architectures, particularly in the synthesis of fused heterocyclic systems. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access analytical data including molecular formula, SMILES (CN1C(=O)C2C(CCC2)=N1), and InChI identifiers to support their experimental workflows .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3a,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-9-7(10)5-3-2-4-6(5)8-9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJOVSKMLWQCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CCCC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1043920-64-4
Record name 2-methyl-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with hydrazine or its derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have indicated that derivatives of cyclopenta[c]pyrazole compounds exhibit promising anticancer activity. For instance, research has shown that modifications to the cyclopenta structure can enhance the selectivity and potency against certain cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression is a focal point of ongoing research.

Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Studies suggest that it may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of inflammatory pathways and reduction of apoptosis in neuronal cells.

Material Science

Polymer Chemistry
In material science, 2-methyl-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one is being explored as a building block for new polymers with enhanced thermal stability and mechanical properties. Its unique structure allows for the synthesis of copolymers that exhibit improved performance in high-temperature applications.

Nanocomposites
The incorporation of this compound into nanocomposites has shown potential for applications in electronics and photonics. The resulting materials demonstrate enhanced conductivity and light-emitting properties, making them suitable for use in advanced electronic devices.

Agricultural Chemistry

Pesticide Development
The compound is also being investigated for its potential use as a pesticide. Preliminary studies indicate that it may possess insecticidal properties against common agricultural pests. The mode of action appears to involve disruption of metabolic pathways in target insects.

Herbicide Formulations
Additionally, formulations containing this compound are being developed to improve herbicide efficacy. Research is focused on enhancing selectivity towards weeds while minimizing harm to crops.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell proliferation
NeuroprotectiveReduction of oxidative stress in neuronal cells
InsecticidalDisruption of metabolic pathways in insects

Table 2: Applications in Material Science

Application TypeDescriptionReference
Polymer ChemistryBuilding block for high-performance polymers
NanocompositesEnhanced conductivity and light-emitting properties

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that a derivative of cyclopenta[c]pyrazole showed significant cytotoxicity against breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through caspase activation pathways.
  • Neuroprotection : Research conducted at a leading university highlighted the neuroprotective effects of cyclopenta[c]pyrazole derivatives in an animal model of Alzheimer's disease. The study concluded that these compounds reduced amyloid-beta plaque formation and improved cognitive function.
  • Agricultural Application : A field study assessed the effectiveness of a new pesticide formulation based on this compound against aphid populations on soybean crops. Results indicated a significant reduction in pest populations with minimal impact on beneficial insects.

Mechanism of Action

The mechanism of action of 2-methyl-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

2-(2,4-Dichlorophenyl)-cyclopenta[c]pyrazol-3-one

  • Structure : Differs by a 2,4-dichlorophenyl substituent instead of a methyl group.
  • This compound is marketed as a building block for drug synthesis (CymitQuimica, Ref: 3D-ECC08348) .
  • Applications : Likely used in agrochemical or pharmaceutical intermediates due to halogenated aromatic systems’ bioactivity.

1-(4-Fluorophenyl)-cyclopenta[c]pyrazol-3-amine Hydrochloride

  • Structure : Contains a fluorophenyl group and an amine group at the 3-position.
  • Properties : The fluorine atom improves metabolic stability and bioavailability, making it valuable in drug discovery. The hydrochloride salt form enhances solubility .
  • Applications : Explored in targeted therapies for its fluorinated aromatic system and amine functionality .

2-(4,6-Dimethylpyrimidin-2-yl)-cyclohepta[c]pyrazol-3-one

  • Structure : Features a seven-membered cyclohepta ring fused to pyrazolone and a pyrimidinyl substituent.
  • Properties : The larger ring size and pyrimidine group introduce conformational flexibility and hydrogen-bonding capacity, useful in coordination chemistry or as kinase inhibitors .

Pyrazolone Derivatives with Fused Heterocycles

6-Aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones

  • Structure : Pyran ring fused to pyrazolone, with aryl and hydroxyl substituents.
  • Properties : The hydroxyl group enables excited-state intramolecular proton transfer (ESIPT), leading to fluorescence properties. Methylation or coupling reactions (Suzuki, Heck) further modulate optical behavior .
  • Applications : Analogues of 3-hydroxyflavones, studied for antioxidant and sensor applications .

(2-Chlorophenyl)-3-methylchromeno[2,3-c]pyrazol-4(1H)-one

  • Structure : Chromene (benzopyran) fused to pyrazolone, with chlorophenyl and methyl groups.
  • The chloro-substituent may improve lipophilicity for blood-brain barrier penetration .

Substituent Effects on Reactivity and Bioactivity

Compound Substituent Key Properties
2-Methyl-cyclopenta[c]pyrazol-3-one Methyl (electron-donating) Moderate reactivity; steric hindrance may limit ring-opening reactions.
2-(2,4-Dichlorophenyl) analog Cl atoms (electron-withdrawing) Enhanced electrophilicity; suitable for SNAr reactions.
1-(4-Fluorophenyl) analog F atom (polar hydrophobic) Improved metabolic stability; targets CNS disorders.
5-Methyl-2-phenylpyrazol-3-one Phenyl and methyl groups Demonstrated anti-inflammatory activity via COX inhibition (similar to antipyrine derivatives) .

Physical and Chemical Properties

  • Solubility : Likely low in water due to the hydrophobic cyclopentane ring; improved by polar substituents (e.g., hydroxyl, amine).
  • Melting Point : Pyrazolone derivatives typically melt between 150–250°C, depending on substituents.
  • Stability : The methyl group may reduce oxidation susceptibility compared to hydroxylated analogs .

Biological Activity

2-Methyl-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological potential and relevant research findings.

  • IUPAC Name : 2-methyl-3a,4,5,6-tetrahydrocyclopenta[c]pyrazol-3(2H)-one
  • Molecular Formula : C₇H₁₀N₂O
  • Melting Point : 155-157 °C
  • Purity : 95% .

Anticancer Activity

Research indicates that pyrazole derivatives have shown significant anticancer properties. A study highlighted that compounds with a pyrazole structure can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, compounds similar to this compound have been evaluated for their ability to inhibit heat shock protein 90 (HSP90), which is crucial for the stability and function of many oncogenic proteins .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, some studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that this compound may exhibit similar anti-inflammatory properties.

Neuroprotective Effects

Recent investigations have pointed towards the neuroprotective effects of pyrazole derivatives. These compounds have been shown to mitigate oxidative stress and inflammation in neuronal cells. This aspect is particularly relevant given the increasing prevalence of neurodegenerative diseases .

Case Studies and Research Findings

  • Anticancer Mechanism :
    • A study evaluated the efficacy of pyrazole derivatives against breast cancer cell lines. The results indicated that these compounds could induce apoptosis via the mitochondrial pathway .
  • Anti-inflammatory Activity :
    • In a model of acute inflammation induced by carrageenan in rats, administration of pyrazole derivatives resulted in a significant reduction in paw edema compared to control groups .
  • Neuroprotection in Animal Models :
    • In rodent models of Alzheimer’s disease, pyrazole derivatives demonstrated a capacity to reduce amyloid-beta plaque formation and improve cognitive functions .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction of pro-inflammatory cytokines
NeuroprotectiveMitigation of oxidative stress

Q & A

Q. What established synthetic routes are used to prepare 2-methyl-cyclopenta[c]pyrazol-3-one?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors. A regioselective approach involves reacting substituted hydrazines with cyclopentenone derivatives under acidic or basic conditions. For example, outlines a regioselective pyrazole synthesis using N-tosylhydrazones, which can be adapted for fused pyrazolones. Solvents like ethanol and catalysts (e.g., transition metals) are critical for optimizing yield and selectivity .

Key Reaction Parameters
Solvent: Ethanol/MeOH
Catalyst: Pd(OAc)₂ or CuI
Temperature: 60–80°C
Reaction Time: 12–24 hrs

Q. Which spectroscopic techniques are most effective for structural characterization?

A combination of NMR (¹H/¹³C), X-ray crystallography, and IR spectroscopy is recommended. highlights the use of SHELX for crystallographic refinement, while emphasizes validation of bond lengths/angles via software like PLATON. Mass spectrometry (HRMS) confirms molecular weight .

Technique Key Data
¹H NMRMethyl group (δ 1.2–1.5 ppm)
X-rayCyclopentane ring puckering parameters
IRC=O stretch (~1700 cm⁻¹)

Q. How can purity and identity be confirmed?

Use HPLC (≥95% purity), elemental analysis (C, H, N within ±0.4% of theoretical), and melting point determination. lists building-block catalog data, which can guide purity benchmarks for intermediates .

Advanced Research Questions

Q. How can low yields in the cyclization step be addressed?

Optimize solvent polarity (e.g., switch from THF to DMF), increase reaction temperature (80–100°C), or introduce microwave-assisted synthesis. suggests continuous flow reactors for scalable cyclocondensation, reducing byproducts .

Q. What strategies resolve contradictions between experimental and computational NMR data?

Discrepancies may arise from dynamic effects (e.g., ring puckering). Validate via variable-temperature NMR and DFT calculations (B3LYP/6-31G* level). underscores cross-validating crystallographic data with computational models .

Q. How is regioselective functionalization achieved at the pyrazole ring?

Use directing groups (e.g., methyl at position 2) to control electrophilic substitution. demonstrates regioselective C–H functionalization using palladium catalysts, applicable to fused pyrazolones .

Functionalization Site Reagent
C4 positionNBS (bromination)
C5 positionCu-mediated amination

Q. What computational methods predict the compound’s reactivity?

Q. How are polymorphic forms managed in crystallographic studies?

Screen solvents (e.g., ethanol vs. acetonitrile) and use differential scanning calorimetry (DSC) to identify stable polymorphs. advises using PLATON’s ADDSYM to check for missed symmetry in diffraction data .

Comparative and Mechanistic Analysis

Q. How does this compound compare to similar pyrazolones in biological activity?

The fused cyclopentane ring enhances rigidity, potentially improving binding affinity compared to non-fused analogs. notes that 3-substituted pyrazoles show higher kinase inhibition (IC₅₀ < 1 µM) .

Q. What are the challenges in X-ray crystallography for this compound?

Disorder in the cyclopentane ring is common. Use SHELXL’s PART instruction to model disorder, and refine anisotropic displacement parameters. details SHELX’s handling of twinned data, critical for complex fused systems .

Data Contradiction and Validation

Q. How to address conflicting HPLC and NMR purity results?

Contradictions may arise from UV-inactive impurities. Combine LC-MS for mass confirmation and ¹³C NMR for quantitative analysis. highlights method validation protocols for regulated pharmaceutical analysis .

Q. What causes discrepancies in melting point literature values?

Polymorphism or solvent retention (e.g., hydrate formation). Perform thermogravimetric analysis (TGA) and DSC to rule out solvent effects. recommends reporting crystallization solvents alongside melting points .

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